![molecular formula C18H14N2S2 B408976 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole CAS No. 314768-43-9](/img/structure/B408976.png)
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole
Overview
Description
“6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is a chemical compound with the molecular formula C18H14N2S2 . It has been studied for its potential pharmaceutical activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole analogs, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, involves a series of chemical reactions . The type and size of the amine on the C-5 of the imidazo[2,1-b]thiazole ring can affect both the potency and selectivity of the resulting compounds .Molecular Structure Analysis
The molecular structure of “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole ring, which is fused with a phenyl ring at the 6-position and a p-tolylthio group at the 5-position .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have been found to exhibit various chemical reactions. For instance, they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .Scientific Research Applications
Antimycobacterial Applications
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole: derivatives have been evaluated for their antimycobacterial properties against a panel of nontuberculous mycobacteria (NTMs). This suggests potential use in developing treatments for mycobacterial infections .
Pharmacokinetic Analysis
The compound’s analogues have been subjected to in silico physicochemical and pharmacokinetic parameter predictions. This indicates its relevance in pharmacokinetic studies, which could lead to the selection of suitable analogues for further biological evaluations .
Microreactor Function
Imidazo[2,1-b]thiazole derivatives have been noted to function as microreactors, enhancing the rate and selectivity of reactions. This could imply that 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole may be useful in catalysis or synthetic chemistry applications .
Pharmaceutical Research
The complex structure of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole offers promising potential in pharmaceutical research. It could be involved in the synthesis of new drugs or the study of drug interactions.
Materials Science
Organic Synthesis
Mechanism of Action
Target of Action
The primary target of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to changes in the protein’s function
Biochemical Pathways
The compound affects the electron transport chain by targeting the Pantothenate synthetase of Mycobacterium tuberculosis . This interaction disrupts the normal functioning of the electron transport chain, leading to downstream effects on the organism’s energy production and other biochemical processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole have been predicted using in silico ADMET prediction tools . These properties impact the compound’s bioavailability, determining how much of the drug reaches its target site in the body.
Result of Action
The compound has shown significant activity against Mycobacterium tuberculosis, with an IC50 of 2.03 μM and IC90 of 15.22 μM . This suggests that the compound is effective in inhibiting the growth of this organism at these concentrations. Furthermore, the compound showed no activity towards a panel of non-tuberculous mycobacteria (NTM), suggesting a selective inhibition of Mycobacterium tuberculosis .
Future Directions
Imidazo[2,1-b]thiazole derivatives, including “6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole”, have shown promise in various pharmaceutical applications, particularly as potential antiproliferative agents . Future research may focus on further exploring these properties and developing these compounds into effective therapeutic agents.
properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c1-13-7-9-15(10-8-13)22-17-16(14-5-3-2-4-6-14)19-18-20(17)11-12-21-18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFISPEJIPHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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